molecular formula C16H12F6Hg B14554138 Bis{[2-(trifluoromethyl)phenyl]methyl}mercury CAS No. 61732-36-3

Bis{[2-(trifluoromethyl)phenyl]methyl}mercury

Cat. No.: B14554138
CAS No.: 61732-36-3
M. Wt: 518.85 g/mol
InChI Key: HOGWIUDZDPVRTC-UHFFFAOYSA-N
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Description

Bis{[2-(trifluoromethyl)phenyl]methyl}mercury is an organomercury compound characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{[2-(trifluoromethyl)phenyl]methyl}mercury typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with mercury(II) acetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Bis{[2-(trifluoromethyl)phenyl]methyl}mercury undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of mercury.

    Complex Formation: The compound can form complexes with other metal ions or ligands.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the trifluoromethyl groups are replaced by other functional groups.

    Oxidation and Reduction: Products include mercury compounds with different oxidation states, such as mercuric or mercurous derivatives.

Scientific Research Applications

Bis{[2-(trifluoromethyl)phenyl]methyl}mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis{[2-(trifluoromethyl)phenyl]methyl}mercury involves its ability to form strong bonds with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with enzymes, proteins, and other biomolecules. The mercury center can undergo redox reactions, influencing the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Bis(trifluoromethyl)mercury
  • Bis(pentafluorophenyl)mercury
  • Bis(phenyl)mercury

Uniqueness

Bis{[2-(trifluoromethyl)phenyl]methyl}mercury is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties

Properties

CAS No.

61732-36-3

Molecular Formula

C16H12F6Hg

Molecular Weight

518.85 g/mol

IUPAC Name

bis[[2-(trifluoromethyl)phenyl]methyl]mercury

InChI

InChI=1S/2C8H6F3.Hg/c2*1-6-4-2-3-5-7(6)8(9,10)11;/h2*2-5H,1H2;

InChI Key

HOGWIUDZDPVRTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Hg]CC2=CC=CC=C2C(F)(F)F)C(F)(F)F

Origin of Product

United States

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